![molecular formula C13H14N4O2S B2885295 2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole CAS No. 2380195-49-1](/img/structure/B2885295.png)
2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole
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Description
“2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole” is a complex organic compound that contains an azetidine ring and a 1,2,3-triazole ring . The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It’s known for its ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,3-triazoles typically involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is part of click chemistry and allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole .
Molecular Structure Analysis
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .
Chemical Reactions Analysis
The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction has several limitations: formation of a mixture 1,4-disubstituted and 1,5-disubstituted-1,2,3-triazoles, long reaction time and high temperature .
Physical And Chemical Properties Analysis
Triazoles are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .
Mechanism of Action
While the specific mechanism of action for “2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole” is not mentioned in the search results, 1,2,3-triazoles in general are known to interact with a variety of enzymes and receptors in the biological system . This allows them to exhibit a broad range of biological activities .
Future Directions
The future directions for “2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole” and similar compounds could involve further exploration of their biological activities . Given their versatility and adaptability, these compounds could significantly advance medicinal chemistry, offering a wide range of applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents .
properties
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-20(19,9-6-12-4-2-1-3-5-12)16-10-13(11-16)17-14-7-8-15-17/h1-9,13H,10-11H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXPULUSKMZJQK-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole |
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